

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-Butyl 2,4-dioxopiperidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a protected nitrogen atom within a piperidine-2,4-dione ring system, make it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Structure

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, also known by its synonym N-Boc-2,4-dioxopiperidine, is a solid at room temperature.^{[1][2]} The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in subsequent synthetic steps.

Property	Value	Reference(s)
CAS Number	845267-78-9	[3][4]
Molecular Formula	C ₁₀ H ₁₅ NO ₄	[4][5]
Molecular Weight	213.23 g/mol	[1][4][6]
Boiling Point	373.8 °C at 760 mmHg	[5][7]
Density	1.199 g/cm ³	[5][7]
SMILES String	CC(C) (C)OC(=O)N1CCC(=O)CC1=O	[1][2]
InChI Key	SLCAHLSQXDNQSF- UHFFFAOYSA-N	[1][2]
Storage Temperature	2-8°C	[4][8]

Synthesis of **tert**-Butyl 2,4-dioxopiperidine-1-carboxylate

The synthesis of **tert**-butyl 2,4-dioxopiperidine-1-carboxylate is typically achieved through the condensation of N-Boc- β -alanine with Meldrum's acid.[9][10] This method provides a convenient and efficient route to the desired product.

Experimental Protocol

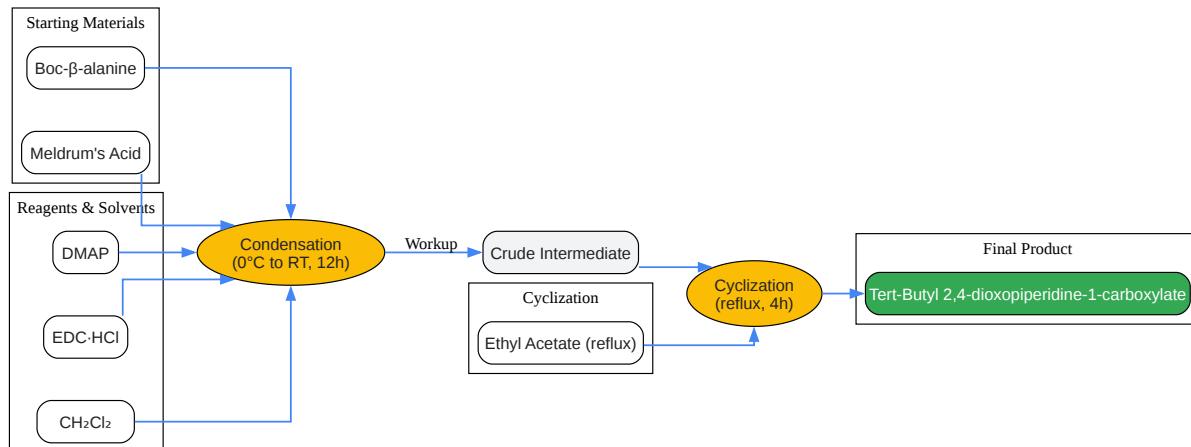
Materials:

- Boc- β -alanine (1 equivalent)
- Meldrum's acid (1.1 equivalents)[9]
- 4-Dimethylaminopyridine (DMAP) (1.5 equivalents)[9]
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)[9]

- Anhydrous Dichloromethane (CH_2Cl_2)
- Ethyl acetate (EtOAc)
- 5% aqueous Potassium bisulfate (KHSO_4)
- Saturated brine
- Anhydrous Sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottomed flask, add Boc- β -alanine, Meldrum's acid, and DMAP, and dissolve in anhydrous dichloromethane.[3][9]
- Cool the reaction mixture to 0 °C in an ice bath.[3][9]
- Add EDC·HCl to the cooled mixture.[3][9]
- Allow the reaction to warm to room temperature and stir for 12 hours.[3]
- Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.[3][9]
- Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]
- Remove the solvent under reduced pressure to obtain the crude intermediate.[3][9]
- Dissolve the crude product in ethyl acetate and reflux for 4 hours to induce cyclization.[3][9]
- Evaporate the volatiles under reduced pressure to yield **tert-butyl 2,4-dioxopiperidine-1-carboxylate**.[3]

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Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Key Reactions and Applications in Drug Development

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a valuable precursor for synthesizing substituted piperidine derivatives, which are prevalent scaffolds in pharmaceuticals.^{[11][12]} One of its key reactions is the regioselective γ -alkylation, which allows for the introduction of various substituents at the 5-position of the piperidine ring.^[9]

Regioselective γ -Alkylation

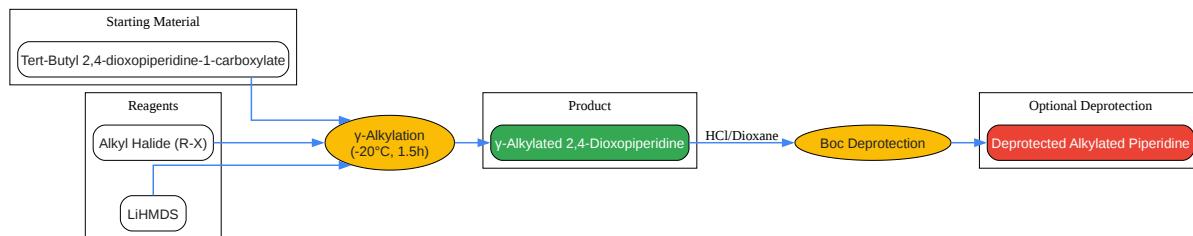
This reaction provides a facile method for accessing γ -alkylated 2,4-dioxopiperidines, which are useful intermediates in the synthesis of nitrogen heterocycles.[9]

Experimental Protocol: Materials:

- **Tert-butyl 2,4-dioxopiperidine-1-carboxylate** (1 equivalent)
- Alkyl halide (e.g., n-propyl bromide, 4 equivalents)[9]
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 2.5 equivalents)[9]
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (CH_2Cl_2)
- 5% aqueous Potassium bisulfate (KHSO_4)
- 4 M HCl in dioxane
- Anhydrous Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **tert-butyl 2,4-dioxopiperidine-1-carboxylate** and the alkyl halide in anhydrous THF under a nitrogen atmosphere.[9]
- Cool the solution to -20 °C.[9]
- Add LiHMDS dropwise to the stirred solution.[9]
- Stir the mixture for 1.5 hours at -20 °C.[9]
- Dilute the reaction with dichloromethane and wash with 5% aqueous KHSO_4 .[9]
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.[9]
- The crude residue can then be further processed, for example, by dissolving in THF and adding HCl in dioxane to remove the Boc protecting group if desired.[9]



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Regioselective γ -Alkylation and Subsequent Deprotection.

Application in the Synthesis of mGlu5 Modulators

Tert-butyl 2,4-dioxopiperidine-1-carboxylate is a reactant in the synthesis of phenoxyethyl-dihydrothiazolopyridone derivatives.[3][4] These derivatives have been identified as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[3][4] mGlu5 receptors are a target for the development of treatments for various neurological and psychiatric disorders, highlighting the importance of this chemical intermediate in drug discovery pipelines.

Conclusion

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a key synthetic intermediate with significant applications in medicinal chemistry. Its straightforward synthesis and the ability to undergo regioselective functionalization make it an attractive starting material for the construction of diverse and complex molecular architectures. The utility of this compound in the synthesis of pharmacologically active molecules, such as mGlu5 receptor modulators, underscores its importance for researchers and professionals in the field of drug development.

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